molecular formula C10H13N5O4 B13658602 9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Cat. No.: B13658602
M. Wt: 267.24 g/mol
InChI Key: PPLSURAOXNSSRH-UHFFFAOYSA-N
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Description

2’-Amino-2’-deoxyinosine is a nucleoside analog derived from inosine It is structurally characterized by the presence of an amino group at the 2’ position of the ribose sugar, replacing the hydroxyl group found in inosine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-2’-deoxyinosine typically involves the modification of inosine or its derivatives. One common method includes the use of nucleophilic substitution reactions where the hydroxyl group at the 2’ position is replaced by an amino group. This can be achieved using reagents such as ammonia or amines under specific reaction conditions .

Industrial Production Methods: Industrial production of 2’-Amino-2’-deoxyinosine may involve biotechnological approaches, such as the use of genetically engineered microorganisms. For instance, certain strains of Actinomadura sp. have been reported to produce this compound through biosynthetic pathways . These methods are advantageous due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2’-Amino-2’-deoxyinosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amino-substituted nucleosides and their derivatives, which can have distinct biological activities .

Scientific Research Applications

2’-Amino-2’-deoxyinosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Amino-2’-deoxyinosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It can act as a substrate for various enzymes, including adenosine deaminase, leading to the formation of inosine derivatives. This can disrupt nucleotide metabolism and DNA/RNA synthesis, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 2’-Amino-2’-deoxyinosine is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to act as a substrate for various enzymes and its potential therapeutic applications make it a valuable compound for research and development .

Properties

IUPAC Name

9-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1,11H2,(H,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLSURAOXNSSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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